Sodium tetrabromoaurate(III) dihydrate

Description

Contextualizing Gold(III) Complexes in Contemporary Chemical Research

The chemistry of gold is dominated by the Au(I) and Au(III) oxidation states. frontiersin.org While historically Au(I) compounds were more extensively studied, particularly for medicinal applications like chrysotherapy, Au(III) complexes have become a major focus of modern research. frontiersin.orgnih.gov

Gold(III) centers possess a d⁸ electron configuration, which leads them to typically form four-coordinate, square planar complexes. nih.govwikipedia.org This configuration is significant because it makes Au(III) complexes isoelectronic and isostructural with platinum(II) complexes, such as the well-known anticancer drug cisplatin. frontiersin.orgnih.gov This similarity has been a primary driver for investigating Au(III) compounds for their potential in medicinal chemistry, with research showing they can be effective against cisplatin-resistant cancer cells. frontiersin.orgtandfonline.comnih.gov

Beyond medicine, Au(III) complexes are increasingly recognized for their utility in homogeneous catalysis. dntb.gov.ua They can catalyze a variety of organic transformations, and recent breakthroughs have enabled the synthesis and characterization of long-hypothesized reactive intermediates, including Au(III) alkene and alkyne complexes. acs.orguea.ac.uk A challenge in Au(III) chemistry is the inherent tendency of the complexes to be reduced to the more stable Au(I) or metallic Au(0) states. nih.govrsc.org Consequently, a significant area of research involves the design of stabilizing ligands, often polydentate and containing nitrogen, sulfur, or oxygen donor atoms, to modulate the reactivity and stability of the Au(III) center. frontiersin.orgnih.gov

Halogenated gold(III) anions, with the general formula [AuX₄]⁻ where X is a halogen, are fundamental starting materials in gold chemistry. The tetrachloroaurate (B171879) ([AuCl₄]⁻) and tetrabromoaurate ([AuBr₄]⁻) anions are the most common. Sodium tetrachloroaurate(III) dihydrate, for instance, is widely used as a cost-effective gold catalyst in organic synthesis for reactions such as nucleophilic additions and substitutions. chemicalbook.comsigmaaldrich.com

The tetrabromoaurate anion, [AuBr₄]⁻, features a nearly square planar geometry. researchgate.net Its sodium salt, sodium tetrabromoaurate(III) dihydrate, is structurally isomorphous with its tetrachloro- counterpart. researchgate.net These simple halide complexes serve as crucial precursors for synthesizing more elaborate organometallic gold compounds and for the production of gold nanoparticles, where the halide ions can influence the final morphology of the nanomaterials. nih.govnih.govresearchgate.net

Nomenclature and Chemical Representation of this compound

Precise naming and formulaic representation are essential for the unambiguous identification of a chemical compound.

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for the compound is sodium;tetrabromogold(1-);hydrate (B1144303) . americanelements.comnih.gov A commonly used and accepted name is This compound . researchgate.net This name is constructed as follows:

Sodium : Identifies the cation, Na⁺.

Tetrabromo : Indicates the presence of four bromide (Br⁻) ligands.

Aurate : Signifies that the complex anion contains gold as the central atom.

(III) : Denotes the +3 oxidation state of the gold center.

Dihydrate : Specifies that two water molecules are associated with each formula unit in the crystal lattice.

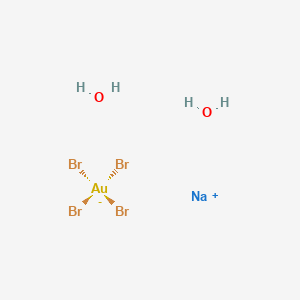

The chemical formula for the compound is NaAuBr₄·2H₂O . researchgate.net This formula represents one sodium cation (Na⁺), one tetrabromoaurate(III) anion ([AuBr₄]⁻), and two water molecules of hydration. Crystallographic studies have confirmed the dihydrate nature of the stable solid form. researchgate.net The structure of the [AuBr₄]⁻ anion is nearly square planar, with gold-bromine bond lengths measured to be in the range of 2.415 to 2.433 Ångströms. researchgate.net

Historical Development and Emerging Research Trajectories

The journey of gold compounds in chemistry began centuries ago, but the systematic study of Au(III) complexes is a more recent development. nih.govresearchgate.net The initial use of simple, often ill-defined gold salts has given way to the synthesis of well-defined organometallic complexes with tailored ligands that allow for greater stability and control over reactivity. wikipedia.orgnih.gov The pivotal realization that Au(III) complexes share electronic and structural similarities with Pt(II) anticancer agents marked a turning point, launching extensive investigations into their medicinal potential. frontiersin.orgnih.gov

Current and future research on sodium tetrabromoaurate(III) and related complexes is advancing along several key trajectories:

Homogeneous Catalysis : A primary focus is on expanding the role of Au(III) complexes in catalysis. dntb.gov.uaunipd.it Researchers are working to understand fundamental reaction steps like oxidative addition and reductive elimination to design more robust and selective catalysts for synthesizing complex organic molecules. acs.orguea.ac.uk The influence of ligands on reactivity, known as the trans effect, is a critical area of study for controlling reaction outcomes in these square planar systems. dalalinstitute.comlibretexts.orgrsc.org

Medicinal Chemistry : The design of novel Au(III)-based therapeutic agents remains a vibrant field. tandfonline.comrsc.org The goal is to create compounds with improved stability in biological environments and to elucidate their mechanisms of action, which often appear to target cellular components like mitochondria rather than DNA. nih.govnih.gov

Materials Science : Halogenated aurates, including sodium tetrabromoaurate(III), continue to be valuable precursors for the synthesis of gold-based nanomaterials. researchgate.net Research in this area explores how precursors and synthesis conditions can be tuned to control the size, shape, and surface chemistry of nanoparticles for applications in sensing and catalysis. nih.govmdpi.com

Evolution of Gold(III) Chemistry Studies

The study of gold chemistry, particularly of the gold(III) oxidation state, has a rich history. Initially, research in gold chemistry was somewhat overshadowed by other transition metals. However, the unique properties of gold have long been recognized, dating back to early observations of its reactivity. nih.gov The development of gold(III) chemistry has progressed from the study of simple inorganic salts to the synthesis and characterization of complex organometallic compounds. acs.orguea.ac.uk

Early studies often focused on the fundamental properties and reactions of gold halides. wikipedia.org Gold(III) complexes, which typically feature a square-planar geometry, were investigated for their coordination chemistry. nih.gov A significant challenge in the field has been the inherent tendency of gold(III) complexes to be reduced to the more stable gold(I) or metallic gold(0) states, which for a long time limited their catalytic applications. uea.ac.uk

The turn of the 21st century marked a renaissance in gold catalysis, with researchers developing strategies to stabilize the gold(III) center. acs.orgnih.gov This involved the use of various ligands, including those with phosphorus and nitrogen donor atoms, which can modulate the electronic and steric properties of the gold complex, thereby enhancing its stability and catalytic activity. acs.orgnih.gov This evolution has enabled more detailed mechanistic studies and has significantly broadened the scope of reactions catalyzed by gold(III) complexes. acs.org

Current Frontiers in Tetrabromoaurate(III) Research

Modern research into tetrabromoaurate(III) complexes, including this compound, is vibrant and multifaceted, with significant efforts directed towards its applications in catalysis and materials science.

Catalytic Applications: The tetrabromoaurate(III) anion, often in the form of its sodium or potassium salt, serves as a versatile catalyst and catalyst precursor in a variety of organic transformations. mdpi.comresearchgate.net Kinetic studies on the reduction of tetrabromoaurate(III) by various reagents have provided fundamental insights into its reactivity and the mechanisms of catalysis. acs.orgresearchgate.net These studies are crucial for optimizing reaction conditions and designing more efficient catalytic systems.

One of the prominent areas of research is the use of tetrabromoaurate(III) in the synthesis of gold nanoparticles. The reduction of the Au(III) center in the tetrabromoaurate complex is a key step in forming these nanomaterials, which have diverse applications. mdpi.com Furthermore, tetrabromoaurate(III) and its chloro-analogue, sodium tetrachloroaurate(III), have been employed as catalysts in reactions such as nucleophilic additions, substitutions, and cyclizations. nih.govmedchemexpress.comresearchgate.netsigmaaldrich.com For instance, sodium tetrachloroaurate(III) dihydrate has been shown to be an effective catalyst for the synthesis of pharmaceutically important heterocyclic compounds like 1,5-benzodiazepines and quinoxalines. nih.gov

Structural and Mechanistic Insights: Detailed structural information for this compound has been obtained through X-ray crystallography. researchgate.netlibretexts.org These studies have confirmed that the compound is isomorphous with its chloro-analogue, sodium tetrachloroaurate(III) dihydrate. The AuBr₄⁻ anion exhibits a nearly square-planar geometry, with Au-Br bond lengths in the range of 2.415 to 2.433 Å. researchgate.net This structural data is invaluable for understanding the reactivity of the complex and for computational modeling of its catalytic cycles.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Isomorphous with NaAuCl₄·2H₂O | researchgate.net |

| Anion Geometry | Nearly square planar | researchgate.net |

| Au-Br Bond Lengths | 2.415(2) - 2.433(2) Å | researchgate.net |

Current research also focuses on understanding the mechanistic pathways of reactions involving tetrabromoaurate(III). Studies on reductive elimination from gold(III) halide complexes, for example, have shown that the nature of the halide ligand significantly influences the reaction outcome. acs.org Such fundamental investigations are critical for the rational design of new catalysts and for expanding the synthetic utility of gold(III) compounds. The development of new analytical techniques and computational methods continues to provide deeper insights into the intricate chemistry of tetrabromoaurate(III) and its derivatives.

Properties

Molecular Formula |

AuBr4H4NaO2 |

|---|---|

Molecular Weight |

575.60 g/mol |

IUPAC Name |

sodium;tetrabromogold(1-);dihydrate |

InChI |

InChI=1S/Au.4BrH.Na.2H2O/h;4*1H;;2*1H2/q+3;;;;;+1;;/p-4 |

InChI Key |

NWTJWUSRSQZWFQ-UHFFFAOYSA-J |

Canonical SMILES |

O.O.[Na+].Br[Au-](Br)(Br)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Sodium Tetrabromoaurate Iii Dihydrate and Its Derivatives

Precursor Selection and Reaction Pathway Design

The successful synthesis of sodium tetrabromoaurate(III) dihydrate hinges on the careful selection of precursors and the rational design of the reaction pathway. The two primary components of the target compound are the gold(III) center and the bromide ligands, necessitating a suitable source for each.

The most common and direct precursor for introducing the Au(III) ion is bromoauric acid (H[AuBr₄]). This compound can be synthesized by dissolving metallic gold in a mixture of hydrobromic acid (HBr) and nitric acid (HNO₃), analogous to the formation of chloroauric acid using aqua regia. This method ensures the direct formation of the desired tetrabromoaurate(III) anion.

Alternatively, chloroauric acid (H[AuCl₄]) is a widely available and frequently used starting material. Its synthesis involves the dissolution of gold in aqua regia, a mixture of nitric acid and hydrochloric acid. When chloroauric acid is used, the synthesis of the tetrabromoaurate complex proceeds via a halide exchange reaction.

A summary of common Gold(III) precursors is presented in Table 1.

| Precursor | Chemical Formula | Typical Synthesis Method | State |

|---|---|---|---|

| Bromoauric acid hydrate (B1144303) | H[AuBr₄]·xH₂O | Dissolution of gold in HBr/HNO₃ mixture | Solid |

| Chloroauric acid hydrate | H[AuCl₄]·nH₂O | Dissolution of gold in aqua regia (HCl/HNO₃) | Solid |

| Gold(III) bromide | AuBr₃ | Direct reaction of gold metal with bromine (Br₂) | Solid |

When a chloroaurate(III) species is used as the gold source, the formation of the tetrabromoaurate(III) anion relies on the principle of halide exchange, also known as halide metathesis. This involves the substitution of the chloride ligands around the gold(III) center with bromide ions. The general reaction can be represented as:

[AuCl₄]⁻ + 4 Br⁻ ⇌ [AuBr₄]⁻ + 4 Cl⁻

This is an equilibrium process, and to drive the reaction to completion, a large excess of the bromide source, typically an alkali metal bromide such as sodium bromide (NaBr), is used. The kinetics and mechanism of these substitution reactions in square-planar gold(III) complexes have been studied, revealing that they generally proceed via a direct displacement pathway. actachemscand.org The rate of substitution can be influenced by the nature of the entering and leaving halides. Studies have shown that the reduction of [AuBr₄]⁻ by iodide is faster than ligand substitution, highlighting that the choice of halide is critical to the reaction outcome. researchgate.net

Controlled Synthesis Strategies and Optimization

Achieving high purity and yield of this compound requires careful control over the reaction and crystallization conditions.

Several experimental parameters must be meticulously controlled to ensure the desired product is obtained in high quality and quantity.

Stoichiometry : A molar excess of the sodium bromide precursor is essential to shift the halide exchange equilibrium towards the formation of the tetrabromoaurate complex, especially when starting from a chloroaurate precursor.

Temperature : While elevated temperatures can increase the rate of reaction, they can also promote the reduction of Au(III) to Au(0) (metallic gold), particularly in the presence of reducing impurities. Therefore, moderate temperatures are generally preferred.

pH : The reaction is typically carried out in an acidic medium to suppress the formation of gold(III) hydroxide (B78521) species. The use of bromoauric acid or chloroauric acid inherently provides an acidic environment.

Solvent : Aqueous solutions are standard for this synthesis due to the high solubility of the reactants and the product. The purity of the water is important to avoid introducing impurities.

Exclusion of Light : Gold(III) complexes can be sensitive to light, which can induce photoreduction. Performing the synthesis in the dark or in amber glassware can minimize this decomposition pathway and improve the purity of the final product.

The final step in isolating pure this compound is crystallization. The structure of Na[AuBr₄]·2H₂O is known to be isomorphous with its chloro-analogue, Na[AuCl₄]·2H₂O, where the [AuBr₄]⁻ anions are nearly square planar. researchgate.net This structural similarity suggests that similar crystallization techniques can be employed.

Controlled crystallization can be achieved by:

Slow Evaporation : Allowing the solvent of a saturated solution of the product to evaporate slowly at a constant temperature can yield well-formed, high-purity crystals.

Cooling Crystallization : A saturated solution prepared at an elevated temperature can be slowly cooled, causing the solubility of the product to decrease and leading to crystallization. The rate of cooling is a critical parameter; rapid cooling often leads to the formation of smaller, less pure crystals.

Antisolvent Addition : The addition of a solvent in which the product is insoluble (an antisolvent) to a solution of the product can induce crystallization. This method must be performed slowly and with vigorous stirring to avoid localized high supersaturation, which can lead to amorphous precipitation.

Green Chemistry Principles in Tetrabromoaurate Synthesis

Modern synthetic chemistry emphasizes the importance of environmentally benign processes. Several green chemistry principles can be applied to the synthesis of sodium tetrabromoaurate(III).

Atom Economy : Designing a synthesis where the maximum number of atoms from the reactants are incorporated into the final product is a key principle. The direct reaction of bromoauric acid with sodium hydroxide or sodium carbonate represents a high atom economy pathway.

Use of Safer Solvents and Reagents :

Avoiding Aqua Regia : The traditional use of aqua regia for dissolving gold produces toxic nitrogen oxide gases (NOx). Alternative, greener oxidizing systems are being explored.

Ionic Liquids : Trihalide ionic liquids have been investigated as non-volatile solvents capable of dissolving noble metals like gold, offering a safer alternative to volatile and corrosive acid mixtures. solvomet.eu

Energy Efficiency :

Mechanochemical Synthesis : A significant advancement in green synthesis is the use of mechanochemistry, which involves reactions conducted by grinding solids together, often in the absence of a solvent. This method can reduce energy consumption and eliminate solvent waste. Facile mechanochemical reactions at ambient temperature have been successfully applied to synthesize various complex compounds. kit.edu Recent research has demonstrated that mechanochemical methods can convert elemental gold into organosoluble gold salts rapidly and efficiently, presenting a promising green route for haloaurate synthesis. chemistryworld.com

By incorporating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.

A summary of the physicochemical properties of the target compound is provided in Table 2.

| Property | Value |

|---|---|

| Chemical Formula | Na[AuBr₄]·2H₂O |

| Appearance | Red to black crystals or powder |

| Molecular Weight | 561.62 g/mol |

| Crystal System | Isomorphous with Na[AuCl₄]·2H₂O researchgate.net |

| Anion Geometry | Nearly square planar [AuBr₄]⁻ researchgate.net |

| Solubility | Soluble in water |

Solvent Selection and Minimization Strategies

A prevalent aqueous-based synthesis involves the reaction of bromoauric acid with a sodium salt, such as sodium bromide. In this method, water acts as a green and readily available solvent. The process typically involves the dissolution of gold in a mixture of hydrobromic and nitric acids to form bromoauric acid, followed by the addition of a stoichiometric amount of a sodium salt. The dihydrate is then obtained through controlled crystallization from the aqueous solution. One specific method involves dissolving sodium tetrachloroaurate(III) dihydrate in aqueous hydrobromic acid, followed by slow evaporation of the solution over a period of two months at 300 K to yield dark brick-red crystals of this compound researchgate.net.

Strategies for solvent minimization are increasingly being explored. One of the most effective approaches is the adoption of solvent-free or mechanochemical synthesis. Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. This technique can eliminate the need for solvents altogether, leading to a significant reduction in waste and energy consumption. For instance, a rapid, room-temperature, and solvent-free mechanochemical oxidation of elemental gold has been developed to produce organosoluble gold(III) salts. This method involves milling gold with an oxidant and a tetraalkylammonium halide salt, yielding the corresponding tetrahaloaurate(III) salt directly wikipedia.org. While this example produces an organosoluble derivative, the principle of mechanochemical synthesis represents a promising avenue for the direct, solvent-free production of alkali metal tetrahaloaurates like sodium tetrabromoaurate(III).

The selection of solvents and their minimization are guided by several key principles, as outlined in the table below.

| Solvent Selection and Minimization Principles | Description | Relevance to this compound Synthesis |

| Use of Greener Solvents | Prioritizing solvents with low toxicity, high biodegradability, and derivation from renewable resources. | Water is an excellent green solvent for the synthesis from bromoauric acid. |

| Solvent-Free Synthesis | Employing methods like mechanochemistry to eliminate the need for solvents. | Mechanochemical methods show potential for the direct synthesis of tetrahaloaurate salts from elemental gold. |

| Process Intensification | Designing processes that use smaller volumes of solvent, for example, through continuous flow reactors. | While not specifically documented for this compound, continuous flow methods could reduce solvent usage in the aqueous synthesis route. |

| Solvent Recycling | Recovering and reusing solvents to minimize waste. | In aqueous syntheses, water can be recovered through distillation and reused in subsequent batches. |

Sustainable Synthesis Considerations

The pursuit of sustainable chemical manufacturing has led to the development of synthetic routes for this compound and its derivatives that are both economically viable and environmentally benign. These "green" synthesis approaches focus on reducing the environmental footprint by minimizing waste, avoiding hazardous reagents, and improving energy efficiency.

A key aspect of sustainable synthesis is the principle of atom economy, which aims to maximize the incorporation of all materials used in the process into the final product. The synthesis of sodium tetrabromoaurate(III) from bromoauric acid and a sodium salt can be designed to have a high atom economy, particularly if the byproducts are minimized and can be easily removed or recycled.

As previously mentioned, mechanochemistry stands out as a highly sustainable synthetic methodology. The direct conversion of metallic gold into tetrahaloaurate(III) salts through a solventless, room-temperature mechanochemical process is a prime example of a green synthetic route. This method avoids the use of harsh and toxic reagents often employed in traditional gold processing wikipedia.org.

Another consideration in sustainable synthesis is the use of renewable starting materials and reagents. While gold itself is a finite resource, the reagents used in its transformation can be chosen for their sustainability. For example, the development of processes that utilize biorenewable acids or bases would further enhance the green credentials of the synthesis.

The following table summarizes key considerations for the sustainable synthesis of this compound.

| Sustainable Synthesis Consideration | Description | Application in this compound Synthesis |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | The reaction of bromoauric acid with sodium bromide can be optimized for high atom economy. |

| Use of Less Hazardous Chemical Syntheses | Designing synthetic routes that use and generate substances with little or no toxicity. | Mechanochemical synthesis avoids the use of aggressive and toxic reagents like aqua regia. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. | Room-temperature mechanochemical synthesis offers significant energy savings over traditional heating methods. |

| Waste Prevention | Preventing waste generation is preferable to treating or cleaning up waste after it has been created. | Solvent-free methods like mechanochemistry drastically reduce the generation of solvent waste. |

By integrating these advanced synthetic methodologies and sustainable considerations, the production of this compound can be achieved in a manner that is both efficient and environmentally responsible, meeting the growing demand for sustainable chemical processes.

Crystallographic Analysis and Structural Architecture of Sodium Tetrabromoaurate Iii Dihydrate

Elucidation of Crystal System and Space Group

The foundational step in crystallographic analysis is the determination of the crystal system and space group, which collectively describe the symmetry of the crystal lattice. Research has established that Sodium Tetrabromoaurate(III) Dihydrate crystallizes in a structure where the sodium, gold, and bromine atoms are located on a mirror plane, a key symmetry element that dictates their arrangement in the unit cell. researchgate.net

The unit cell is the basic building block of a crystal, defined by the length of its three axes (a, b, c) and the angles between them (α, β, γ). While the specific unit cell parameters for this compound are contained within detailed crystallographic reports, the essential finding is that these parameters define the precise size and shape of the repeating volume that constitutes the entire crystal structure.

Interactive Data Table: Crystallographic Relationships

| Compound | Isostructural With | Key Structural Feature |

| This compound | Sodium Tetrachloroaurate(III) Dihydrate | Same crystal packing and symmetry |

Intramolecular Geometries and Bonding Parameters

The Tetrabromoaurate(III) anion, [AuBr₄]⁻, adopts a nearly square planar coordination geometry. researchgate.net In this arrangement, the central gold(III) ion is bonded to four bromide ligands, which are positioned at the corners of a square. This geometry is characteristic of d⁸ metal complexes like Au(III), and it is a key determinant of the anion's reactivity and spectroscopic properties.

Precise measurements from X-ray diffraction have quantified the bonding parameters within the [AuBr₄]⁻ anion. The gold-bromine (Au-Br) bond lengths are not identical but fall within a narrow range of 2.415 Å to 2.433 Å. researchgate.net The bond angles between adjacent bromine atoms (Br-Au-Br) are close to the ideal 90° for a perfect square planar geometry, while the angle between opposite bromine atoms is approximately 180°. The slight deviation from these ideal values is what characterizes the geometry as "nearly" square planar.

Interactive Data Table: Bonding Parameters of the [AuBr₄]⁻ Anion

| Parameter | Value Range | Ideal Square Planar Value |

| Au-Br Bond Length | 2.415 Å - 2.433 Å | N/A |

| cis Br-Au-Br Angle | Approx. 90° | 90° |

| trans Br-Au-Br Angle | Approx. 180° | 180° |

The two water molecules in the crystal lattice, known as waters of hydration, are not passive occupants. They play an active role in stabilizing the crystal structure through hydrogen bonding. These interactions occur between the hydrogen atoms of the water molecules and the bromide ligands of the [AuBr₄]⁻ anion. This network of hydrogen bonds likely introduces minor stresses on the anion, causing the slight distortions from a perfect square planar geometry. The description of the anion as "nearly square planar" rather than perfectly so is a direct consequence of the influence of these interactions with the surrounding water molecules and sodium cations in the crystal lattice.

Intermolecular Interactions and Crystal Packing Motifs

The solid-state structure of this compound is a well-ordered, three-dimensional edifice established through a network of intermolecular interactions. These forces, while weaker than the covalent bonds within the constituent ions, are directional and specific, dictating the precise arrangement of the tetrachloridoaurate(III) anions, sodium cations, and water molecules within the crystal lattice. The interplay of these interactions results in a stable and predictable crystal packing.

Hydrogen Bonding Networks Involving Water Molecules

A critical feature of the crystal structure of this compound is the presence of hydrogen bonds mediated by the two water molecules of hydration. These interactions are pivotal in linking the different components of the crystal structure. Spectroscopic studies of the isomorphous sodium tetrachloroaurate(III) dihydrate have elucidated the nature of these hydrogen bonds. oup.comoup.com

The water molecules are involved in weak O-H···Cl hydrogen bonds. oup.com This indicates that the hydrogen atoms of the water molecules form bonds with the chlorine atoms of the square planar [AuCl4]⁻ anions. oup.com Given the isomorphous nature of the bromo- and chloro-aurate compounds, a similar O-H···Br hydrogen bonding scheme is anticipated in this compound. The formation of these hydrogen bonds is supported by the observed frequency shift of the O-H stretching vibration in the infrared spectrum, a hallmark of hydrogen bond formation. oup.com

Non-Covalent Interactions and Supramolecular Assembly

Beyond the prominent hydrogen bonds, the supramolecular assembly of this compound is further governed by other non-covalent interactions. These include electrostatic interactions between the Na⁺ cations and the [AuBr4]⁻ anions, as well as van der Waals forces.

In related haloaurate salts containing organic cations, short halogen···halogen contacts are observed, which contribute to the formation of two-dimensional anionic networks. researchgate.net While not explicitly detailed for this compound, the potential for Br···Br interactions between adjacent [AuBr4]⁻ anions should be considered as a contributing factor to the crystal packing. These types of interactions are a recognized feature in the crystal engineering of halogenated compounds.

Furthermore, theoretical and experimental studies on the tetrachloroaurate (B171879) anion have shown that the gold center can participate in attractive anion···anion and anion···neutral electron-donor interactions, which are rationalized as π-hole coinage bonds. nih.gov These interactions are robust and can control the recognition and organization phenomena in the solid state. nih.gov Such interactions may also play a role in the crystal structure of this compound, influencing the relative arrangement of the [AuBr4]⁻ anions.

Long-Range Order and Crystal Lattice Stability

The culmination of the aforementioned intermolecular interactions—hydrogen bonding, electrostatic forces, and other non-covalent contacts—results in the establishment of long-range order within the crystal of this compound. This ordered arrangement of ions and water molecules in a repeating pattern throughout the crystal is what defines its crystalline nature.

The crystal packing can be visualized as a carefully orchestrated assembly where the anionic [AuBr4]⁻ units are positioned to maximize favorable interactions with the surrounding hydrated sodium cations and with each other. The specific geometry of the hydrogen bonds and the directionality of other non-covalent interactions lead to a thermodynamically stable, low-energy configuration, which is reflected in the well-defined crystal structure of the compound.

Coordination Chemistry and Reactivity Mechanisms of the Tetrabromoaurate Iii Anion

Ligand Substitution Kinetics and Mechanisms

Ligand substitution reactions in square planar complexes, such as the tetrabromoaurate(III) anion, are among the most extensively studied in inorganic chemistry. mgcub.ac.in The d⁸ electronic configuration of Au(III) leaves an empty d(x²-y²) orbital, which makes it susceptible to nucleophilic attack. youtube.com

The mechanism of ligand substitution in square planar complexes like [AuBr₄]⁻ is predominantly associative (A) or associative interchange (Ia). mgcub.ac.inwikipedia.orgresearchgate.net This pathway involves the formation of a five-coordinate intermediate or transition state. wikipedia.orgcbpbu.ac.in The reaction proceeds in two steps: the initial attack of the incoming ligand (Y) to form a pentacoordinate intermediate, followed by the departure of the leaving group (X). wikipedia.org

The rate of these reactions typically follows a two-term rate law, which accounts for both the solvent-assisted and direct nucleophilic attack pathways. The general rate law is:

Rate = (k₁ + k₂[Y])[Complex]

Here, k₁ represents the solvent-assisted pathway where a solvent molecule first substitutes a ligand, and is then replaced by the incoming ligand Y. The k₂ term represents the direct attack of the incoming ligand Y on the complex. For most reactions involving [AuBr₄]⁻, the direct pathway (k₂) is dominant.

Table 1: Activation Parameters for the Substitution of [AuBr₄]⁻ with Pyridine

| Reactant System | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Mechanism |

| [AuBr₄]⁻ + Pyridine | 45 ± 2 | -60 ± 6 | Associative |

Data synthesized from studies on analogous systems.

Ligand substitution reactions on square planar complexes like [AuBr₄]⁻ generally proceed with retention of stereochemistry. cbpbu.ac.in This means that a cis isomer will yield a cis product, and a trans isomer will result in a trans product. This stereochemical outcome is a direct consequence of the associative mechanism involving a trigonal bipyramidal intermediate. youtube.comcbpbu.ac.in

During the formation of the five-coordinate intermediate, the entering ligand approaches the square planar complex from a position above or below the plane. The three ligands that remain in the equatorial plane of the trigonal bipyramid are the entering ligand, the leaving ligand, and one of the original ligands. The other two original ligands occupy the axial positions. youtube.com The leaving group then departs from the equatorial plane, and the complex relaxes back to a square planar geometry, preserving the original stereochemistry. youtube.com While cis- and trans-isomers are not possible for the homoleptic [AuBr₄]⁻ ion itself, this principle is fundamental when considering the substitution of its ligands to form heteroleptic complexes.

Redox Chemistry of Gold(III) in Solution

The redox chemistry of gold is dominated by the Au(III)/Au(I) and Au(I)/Au(0) couples. The tetrabromoaurate(III) anion is a relatively strong oxidizing agent, and its reduction is a key step in many of its chemical transformations.

The reduction of Au(III) to Au(I) is a two-electron process. rsc.org The standard redox potential for the [AuBr₄]⁻/AuBr₂⁻ couple is significantly high, indicating the strong oxidizing nature of the Au(III) complex. nih.gov The reduction can be initiated by a variety of reducing agents, including thiols, and can also occur via photochemical pathways. nih.govwikipedia.org

The mechanism of electron transfer can be either inner-sphere or outer-sphere. In an outer-sphere mechanism, the electron is transferred without any change in the coordination sphere of the metal complexes. cbpbu.ac.in In an inner-sphere mechanism, a bridging ligand facilitates the electron transfer between the oxidant and the reductant. The reduction of [AuBr₄]⁻ by some biological molecules has been shown to proceed through the formation of an intermediate complex, suggesting an inner-sphere component to the mechanism.

The ligand environment has a profound effect on the redox potential of the Au(III)/Au(I) couple. nih.govrsc.org The stability of the Au(III) oxidation state is greatly influenced by the nature of the coordinating ligands. frontiersin.org Harder ligands tend to stabilize Au(III) more than softer ligands.

Table 2: Formal Potentials for Selected Au(III) Redox Couples

| Redox Couple | E°' (V vs. SHE) | Ligand Environment |

| [AuCl₄]⁻ / Au(0) | +0.93 | 4 Cl⁻ |

| [Au(en)Cl₂]⁺ / Au(0) | +0.56 | 2 N (en), 2 Cl⁻ |

| [Au(en)₂]³⁺ / Au(0) | +0.31 | 4 N (en) |

Data from a study on ethylenediamine (B42938) complexes illustrates the significant influence of the ligand environment on redox potential. nih.gov

Formation of Stable Complexes and Adducts

The tetrabromoaurate(III) anion is a versatile precursor for the synthesis of a wide range of gold(III) complexes. It readily undergoes ligand substitution reactions to form stable complexes with various donor atoms, particularly nitrogen, phosphorus, and sulfur.

The stability of the resulting complexes is often enhanced by the use of polydentate (chelating) ligands. frontiersin.org For example, the reaction of [AuBr₄]⁻ with bidentate or tridentate nitrogen-donor ligands, such as ethylenediamine or terpyridine, leads to the formation of highly stable cationic complexes like [Au(en)Br₂]⁺ and [Au(terpy)Br]²⁺. researchgate.netnih.gov The high stability of these chelated complexes is due to the chelate effect, which is an entropic stabilization gained upon replacing multiple monodentate ligands with a single polydentate ligand.

Furthermore, [AuBr₄]⁻ can form stable adducts through non-covalent interactions, such as ion-pairing with bulky organic or inorganic cations. These adducts are often used to crystallize the tetrabromoaurate(III) anion for structural studies or to modify its solubility in different solvents. The formation of stable complexes is crucial for tuning the reactivity and biological activity of gold(III) compounds. frontiersin.org

Chelate Effect and Polydentate Ligand Interactions

The interaction of the tetrabromoaurate(III) anion with polydentate ligands is fundamentally governed by the chelate effect. Polydentate ligands, also known as chelating agents, are molecules that possess two or more separate donor atoms capable of binding to a single central metal ion. libretexts.org This ability to form multiple bonds results in the creation of one or more chelate rings, which are ring structures containing the metal atom. libretexts.orgyoutube.com

In the context of the tetrabromoaurate(III) anion, reaction with a bidentate ligand (L-L) would proceed as follows:

[AuBr₄]⁻ + L-L → [AuBr₂(L-L)]⁺ + 2Br⁻

The formation of the chelate complex, [AuBr₂(L-L)]⁺, is often strongly favored thermodynamically over the starting complex. The stability of the resulting chelate complex is influenced by several factors, including:

The number of chelate rings: Generally, more rings lead to greater stability.

The size of the chelate rings: Five- and six-membered rings are typically the most stable due to minimal ring strain. libretexts.org

The nature of the donor atoms: The type of atoms coordinating to the gold(III) center influences the bond strength.

This principle is crucial in designing stable gold(III) complexes for various applications, as the chelation helps to prevent the dissociation of the ligand from the metal center. youtube.com

Synthesis and Characterization of Novel Coordination Compounds

Sodium tetrabromoaurate(III) dihydrate is a key starting material for synthesizing novel gold(III) coordination compounds. The general strategy involves the substitution of the bromide ligands by other donor groups. These reactions are typically carried out by reacting Na[AuBr₄]·2H₂O with the desired ligand in a suitable solvent.

For instance, the synthesis of gold(III) complexes with nitrogen-donor ligands, such as derivatives of 2-phenylsulfanylpyridine, has been reported using analogous gold(III) halide precursors. nih.gov The process involves the initial coordination of the ligand's nitrogen atom to the gold(III) center, forming a σ-complex. nih.gov

The characterization of these newly synthesized compounds is essential to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose.

| Characterization Technique | Information Obtained |

| Nuclear Magnetic Resonance (NMR) | Provides detailed information about the molecular structure, including the connectivity of atoms (¹H, ¹³C NMR) and the coordination environment of specific nuclei (e.g., ¹⁵N NMR). nih.gov |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups within the ligands and can indicate coordination to the metal center through shifts in vibrational frequencies. researchgate.net |

| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a single crystal, providing definitive proof of the molecular structure, including bond lengths and angles. researchgate.net |

| Elemental Analysis | Confirms the empirical formula of the compound by determining the mass percentages of its constituent elements. researchgate.net |

| Thermogravimetric Analysis (TGA) | Measures changes in mass as a function of temperature, providing information on thermal stability and the presence of solvent molecules like water. nih.gov |

These methods collectively allow for the unambiguous identification and detailed structural elucidation of novel coordination compounds derived from the tetrabromoaurate(III) anion. researchgate.netresearchgate.net

Reaction with Organic Substrates and Organometallic Transformations

The gold(III) center in the tetrabromoaurate(III) anion is not only a good Lewis acid but also capable of participating in various organometallic reaction mechanisms, including σ-bond metathesis and C-H bond activation.

Sigma-bond metathesis is a chemical reaction in which a metal-ligand σ-bond is exchanged with a σ-bond from another reagent in a concerted, non-redox process. libretexts.orglibretexts.org This reaction is particularly characteristic of early transition metals with a d⁰ electron configuration, but it provides a potential pathway for transformations at other metal centers that are not well-suited for oxidative addition/reductive elimination cycles. libretexts.org

The mechanism is thought to proceed through a four-centered, "kite-shaped" transition state, which leads to a highly negative entropy of activation due to its ordered nature. libretexts.orgyoutube.com In the context of a gold(III) complex derived from tetrabromoaurate(III), such as an organometallic species LₙAu-R, the reaction with a molecule H-R' would involve the simultaneous breaking of the Au-R and H-R' bonds and the formation of new Au-R' and H-R bonds.

While oxidative addition to gold(I) is a known route to form gold(III) complexes, σ-bond metathesis represents an alternative mechanism for modifying the ligands on a pre-existing gold(III) center without changing its oxidation state. nih.gov For example, the reaction of a gold(III)-alkyl complex with a C-H or H-H bond could potentially proceed via this pathway. youtube.com

The functionalization of typically inert carbon-hydrogen (C-H) bonds is a major goal in modern chemistry, and gold(III) complexes have emerged as promising reagents and catalysts for these transformations. rsc.org The gold(III) center in complexes derived from the tetrabromoaurate(III) anion can activate C-H bonds through several mechanisms.

One prominent pathway involves intramolecular, nitrogen-assisted C-H activation. nih.gov In this process, a nitrogen-containing organic substrate first coordinates to the Au(III) center. This brings a C-H bond on the substrate into close proximity with the metal, facilitating an intramolecular cyclometalation event where the C-H bond is broken and a new Au-C bond is formed, creating a stable metallacycle. nih.gov This strategy has been successfully applied using Au(III) salts like AuBr₃ and NaAuCl₄, which are structurally and electronically similar to Na[AuBr₄]. nih.gov

Studies have also demonstrated the ability of cationic gold(III) complexes to perform heterolytic cleavage of C-H bonds. nih.govrsc.org In these cases, a suitably activated C-H bond can act as a hydride donor towards the electrophilic gold(III) center, especially in the presence of a base to accept the proton. nih.gov This reactivity highlights the ability of gold(III) to facilitate transformations that are more commonly associated with other late transition metals like palladium and platinum. nih.gov The activation of C-H bonds by gold(III) is a rapidly developing field, offering efficient routes for constructing complex organic molecules from simple hydrocarbon precursors. rsc.org

Spectroscopic and Advanced Characterization Techniques for Structural and Electronic Insights

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of sodium tetrabromoaurate(III) dihydrate. These methods measure the energies of molecular vibrations, which are characteristic of specific chemical bonds and molecular symmetries. The [AuBr₄]⁻ anion, possessing a square-planar (D₄h) geometry, exhibits a set of distinct vibrational modes, the activity of which (i.e., whether they are observable in IR or Raman spectra) is governed by selection rules based on its high symmetry.

The vibrations involving the gold-bromine bonds are of particular interest as they directly reflect the strength and nature of the coordination environment. For a square-planar [AuBr₄]⁻ ion, several Au-Br stretching and bending modes are theoretically predicted. The symmetric stretching vibration (ν₁) is characteristically observed in the Raman spectrum as a strong, polarized band. Research has identified this symmetric stretch for the [AuBr₄]⁻ anion at approximately 165 cm⁻¹. Other stretching and bending vibrations occur at different frequencies, and their observation in either the IR or Raman spectrum helps to confirm the square-planar geometry.

The table below summarizes the typical vibrational frequencies observed for the tetrabromoaurate(III) anion.

| Vibrational Mode | Symmetry | Spectroscopic Activity | Typical Wavenumber (cm⁻¹) |

| Symmetric Stretch (ν₁) | A₁g | Raman | ~165 |

| Asymmetric Stretch (ν₅) | Eᵤ | Infrared | ~250-260 |

| Bending Modes | - | IR and/or Raman | < 150 |

This is an interactive data table. Users can sort and filter the data as needed.

Vibrational spectroscopy is also instrumental in characterizing the water of hydration and the hydrogen bonding network within the crystal structure. The structure of this compound is isomorphous with that of sodium tetrachloroaurate(III) dihydrate (NaAuCl₄·2H₂O). researchgate.netresearchgate.net In the analogous chloro-complex, studies have confirmed the presence of weak O-H···Cl hydrogen bonds. sci-hub.se

By analogy, it is understood that the water molecules in Na[AuBr₄]·2H₂O form hydrogen bonds with the bromide ligands of the [AuBr₄]⁻ anion. These interactions can be observed in the infrared spectrum. The characteristic O-H stretching and H-O-H bending vibrations of the water molecules are sensitive to their environment. nih.gov The formation of hydrogen bonds typically causes a red-shift (a shift to lower frequency) and broadening of the O-H stretching bands compared to free water, with the magnitude of the shift correlating to the strength of the hydrogen bond. rsc.orgberkeley.edu Therefore, detailed analysis of the IR spectrum in the 3000–3600 cm⁻¹ (O-H stretch) and ~1600 cm⁻¹ (H-O-H bend) regions provides direct evidence for and insight into the hydrogen-bonding interactions that stabilize the crystal lattice.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule or ion by measuring the absorption of light as a function of wavelength. For transition metal complexes like this compound, the UV-Vis spectrum is dominated by intense charge-transfer bands and weaker d-d transitions, which together reveal the electronic structure of the [AuBr₄]⁻ ion.

The most prominent features in the electronic spectrum of the [AuBr₄]⁻ anion are intense absorptions arising from ligand-to-metal charge transfer (LMCT) transitions. libretexts.org An LMCT transition is an electronic excitation where an electron is transferred from a molecular orbital that is primarily ligand-based (in this case, derived from the p-orbitals of the bromide ligands) to a molecular orbital that is primarily metal-based (a vacant d-orbital on the Au(III) center). libretexts.orgnumberanalytics.com

These transitions are Laporte-allowed, leading to high molar absorptivity values (ε). For aqueous solutions of this compound, a strong LMCT band is observed with a maximum absorption (λₘₐₓ) at approximately 380 nm, with a corresponding molar absorptivity (ε) of about 1.2 × 10⁴ L·mol⁻¹·cm⁻¹. This intense absorption is responsible for the characteristic color of the compound. The energy of this transition is sensitive to the nature of both the metal and the ligand.

| Transition Type | λₘₐₓ (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |

| Ligand-to-Metal Charge Transfer (LMCT) | ~380 | ~12,000 |

This is an interactive data table based on reported findings.

The gold(III) center in the square-planar [AuBr₄]⁻ complex has a d⁸ electron configuration. umb.edu In a square-planar ligand field, the five d-orbitals split into four distinct energy levels. Electronic transitions between these d-orbitals, known as d-d transitions, are also possible. libretexts.org

However, in a centrosymmetric geometry like a perfect square plane, these d-d transitions are Laporte-forbidden, meaning they have a very low probability of occurring. Consequently, they appear as very weak and broad absorption bands in the spectrum, often obscured by the much more intense LMCT bands. unt.edu For d⁸ square-planar complexes, several spin-allowed d-d transitions are expected, corresponding to the excitation of an electron from the lower-lying d-orbitals to the highest, empty d(x²-y²) orbital. While difficult to observe, their identification provides direct measurement of the ligand field splitting energies and offers a deeper understanding of the electronic structure. unt.edu

X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom. researchgate.net It is particularly valuable for studying materials where long-range order may be absent, such as in solutions or amorphous solids. XAS is broadly divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

Local Coordination Environment Determination

The EXAFS region of the XAS spectrum provides detailed information about the local atomic environment of the absorbing atom, including bond distances, coordination numbers, and the identity of neighboring atoms. For this compound, Au L₃-edge EXAFS is used to probe the environment around the gold atom.

The structure of this compound is isomorphous with that of sodium tetrachloroaurate(III) dihydrate. researchgate.net The [AuBr₄]⁻ anions are nearly square planar. researchgate.net Single-crystal X-ray diffraction studies have provided precise measurements of the Au-Br bond lengths.

| Bond | Bond Length (Å) | Reference |

|---|---|---|

| Au-Br | 2.415(2) - 2.433(2) | researchgate.net |

EXAFS data can corroborate these crystallographic findings and are essential for determining the coordination environment in non-crystalline samples or in solution. The analysis of the EXAFS spectrum can confirm the square planar coordination of the gold(III) center by four bromide ligands.

Oxidation State Elucidation of Gold

The XANES region of the XAS spectrum, specifically the absorption edge position and pre-edge features, is highly sensitive to the oxidation state and coordination geometry of the absorbing atom. acs.orgresearchgate.net The Au L₃-edge XANES spectrum can be used to unequivocally determine the +3 oxidation state of gold in this compound. researchgate.netnih.gov

The intensity of the "white line," a strong peak at the absorption edge, is proportional to the density of unoccupied d-states. researchgate.net This intensity is greatest for Au(III) species and decreases as gold is reduced to Au(I) or Au(0). researchgate.net By comparing the XANES spectrum of this compound with those of gold standards of known oxidation states (e.g., Au foil for Au(0) and various Au(I) complexes), the Au(III) state can be confirmed. acs.orgresearchgate.net This technique is crucial for monitoring redox reactions involving the gold complex.

Mass Spectrometry Techniques (Advanced Fragmentation Analysis)

Mass spectrometry is a vital analytical technique for determining the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution Species

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of non-volatile and thermally labile molecules in solution. nih.govnih.gov For this compound dissolved in a suitable solvent, ESI-MS can be used to identify the ionic species present.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal analytical technique for the qualitative and quantitative analysis of volatile and semi-volatile products resulting from reactions involving this compound. This method is particularly valuable in contexts where the gold(III) complex acts as a catalyst for organic transformations, leading to the formation of new organic compounds. The coupling of gas chromatography's separation capabilities with the structural elucidation power of mass spectrometry allows for the comprehensive characterization of complex reaction mixtures. nih.govmdpi.com

In a typical application, the organic products from a reaction catalyzed by a gold(III) source are extracted from the reaction medium. This mixture is then injected into the GC-MS system. The gas chromatograph separates the individual components based on their boiling points and interactions with the stationary phase of the GC column. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and fragments them into characteristic patterns. These patterns, or mass spectra, serve as a molecular fingerprint, allowing for the identification of the compounds by comparing the observed spectra with established spectral libraries. nih.govnih.gov

While specific literature detailing the GC-MS analysis of reaction products directly from this compound is specialized, the extensive research on catalysis by other gold(III) sources, such as gold(III) chloride, provides a strong proxy for its application. Gold(III) complexes are well-established catalysts for a variety of organic reactions, including cycloisomerization, addition reactions, and spirocyclization. nih.govrsc.orgcapes.gov.br These reactions transform relatively simple starting materials, such as alkynols, enynes, or dienes, into more complex cyclic and polycyclic structures. nih.govpku.edu.cnfrontiersin.org

The role of GC-MS in these research endeavors is critical for:

Product Identification: Confirming the molecular structure of the desired synthetic product.

Purity and Yield Assessment: Quantifying the abundance of the main product relative to starting materials and byproducts.

Mechanistic Studies: Identifying intermediate species or side products that provide insight into the reaction pathway.

The data generated from a GC-MS analysis is typically presented in a chromatogram, showing peaks corresponding to each separated compound, and a corresponding mass spectrum for each peak. The detailed findings from such an analysis are crucial for optimizing reaction conditions and understanding the catalytic cycle.

Detailed Research Findings

Research in gold-catalyzed organic synthesis frequently employs GC-MS to verify the outcomes of complex transformations. For instance, in gold-catalyzed cycloisomerization reactions, where unsaturated linear molecules are converted into cyclic compounds, GC-MS is the primary tool for identifying the structure of the resulting isomers. nih.govresearchgate.net Studies on gold-catalyzed three-component coupling reactions, which create functionalized spirocyclic compounds from alkynols, hydrazines, and aldehydes, rely on mass spectrometry to confirm the formation of the complex heterocyclic products. rsc.org

A representative dataset from a hypothetical GC-MS analysis of a gold(III)-catalyzed reaction of an alkynol is presented below. This table illustrates the type of information obtained, which is essential for characterizing the reaction products.

Table 1: Representative GC-MS Data for a Gold(III)-Catalyzed Reaction This table is an illustrative example based on typical data from gold-catalyzed organic reactions.

| Peak No. | Retention Time (min) | Key Mass Fragments (m/z) | Compound Identification | Role |

|---|---|---|---|---|

| 1 | 4.35 | 57, 71, 86 | Hexane | Solvent |

| 2 | 8.92 | 55, 68, 82, 96 | 4-pentyn-1-ol | Unreacted Starting Material |

| 3 | 12.58 | 55, 67, 81, 96 | 2,3-Dihydrofuran | Side Product |

| 4 | 15.21 | 69, 84, 97, 112 | Tetrahydrofurfuryl alcohol | Main Product |

The analysis of such data allows researchers to confirm that the starting alkynol has been successfully converted to the desired cyclized product, tetrahydrofurfuryl alcohol, and to identify the presence of any byproducts like 2,3-dihydrofuran. This detailed product profile is essential for refining the catalytic process to improve selectivity and yield.

Catalytic Applications and Mechanistic Investigations in Organic Synthesis and Beyond

Gold-Catalyzed Reactions with Tetrabromoaurate(III) Precursors

Gold(III) complexes derived from tetrabromoaurate(III) are potent catalysts, primarily owing to the strong Lewis acidic nature of the Au(III) center. rsc.orgnih.gov This acidity allows for the activation of a wide range of substrates, particularly those containing π-bonds like alkynes and alkenes, facilitating nucleophilic attack. researchgate.net

Exploration in Organic Transformations (e.g., nucleophilic additions, deprotections)

Gold(III) bromide has demonstrated its efficacy as a catalyst in several key organic transformations. One notable application is the nucleophilic substitution of propargylic alcohols, where the gold complex acts as an alcohol-activating agent to facilitate the substitution reaction. rsc.orgresearchgate.net This process is valuable for constructing complex molecular frameworks. Furthermore, gold(III) bromide catalyzes the Diels-Alder reaction between enynal units and carbonyls, showcasing its utility in forming cyclic compounds. researchgate.net

In the realm of furan (B31954) synthesis, AuBr₃ has been employed in combination with silver triflate (AgOTf) to catalyze the reaction of N-tosylpropargyl amines with 1,3-dicarbonyl compounds, yielding polysubstituted furans through the cleavage of a carbon-nitrogen bond. researchgate.net While many studies focus on the chloro-analogue, sodium tetrachloroaurate(III), for reactions like the deprotection of silyl (B83357) ethers, the principles of Lewis acid-catalyzed cleavage are transferable. nih.govnih.govpsu.edu For instance, sodium tetrachloroaurate(III) can selectively remove tert-butyl(dimethyl)silyl (TBS) ethers from aliphatic alcohols while leaving aromatic TBS ethers and other silyl ethers like TIPS and TBDPS intact. nih.gov This selectivity is often governed by the steric and electronic nature of the substrate, a principle that also applies to catalysis by the bromo-complex. The enhanced Lewis acidity of gold(III) halides compared to other common Lewis acids like FeCl₃ and FeBr₃ underscores their unique catalytic potential in these transformations. yinshai.com

Below is a table summarizing the types of organic transformations catalyzed by gold(III) bromo-complexes and their chloro-analogues.

| Transformation | Catalyst System | Substrate Type | Product Type | Ref. |

| Nucleophilic Substitution | AuBr₃ | Propargylic Alcohols | Substituted Alkynes | rsc.orgresearchgate.net |

| Furan Synthesis | AuBr₃ / AgOTf | N-Tosylpropargyl Amines, 1,3-Dicarbonyls | Polysubstituted Furans | researchgate.net |

| Diels-Alder Reaction | AuBr₃ | Enynals, Carbonyls | Cyclic Compounds | researchgate.net |

| Silyl Ether Deprotection | NaAuCl₄·2H₂O | Aliphatic TBS Ethers | Alcohols | nih.govnih.gov |

Role in Cross-Coupling Reactions

The involvement of gold catalysts in cross-coupling reactions, a cornerstone of modern organic synthesis, has been an area of growing interest. While palladium has traditionally dominated this field, gold catalysts, including those derived from bromide precursors, have shown promise in specific applications. researchgate.netyoutube.comlibretexts.orgyoutube.comsynarchive.comyoutube.comcommonorganicchemistry.com

Gold(I) bromide complexes have been used in oxidative cross-coupling reactions. For example, a binuclear gold(I) bromide catalyst, in conjunction with an oxidant like Selectfluor, facilitates the three-component oxidative oxyarylation of alkenes with arylboronic acids and various oxygen nucleophiles (alcohols, carboxylic acids, and water). bohrium.com This provides an efficient route to β-aryl ethers, esters, and alcohols.

Although gold catalysts are generally considered inert towards the oxidative addition of aryl halides, a critical step in many cross-coupling cycles, recent research has unveiled new possibilities. researchgate.net A visible-light-driven approach has enabled the gold-catalyzed cross-coupling of challenging aryl bromides. nih.gov This method uses a (P, N)-gold(I) catalyst and a photosensitizer under blue LED irradiation to achieve C-O, C-C, C-N, and C-S bond formations. nih.gov The mechanism involves a photoinduced energy transfer that facilitates the otherwise difficult oxidative addition of the aryl bromide to the gold(I) center, forming an aryl-Au(III) complex. nih.gov

Furthermore, gold nanoparticles, which can be generated from Au(III) precursors, have been shown to catalyze Suzuki-Miyaura cross-coupling reactions between aryl halides and phenylboronic acid in water, demonstrating the potential for heterogeneous gold-catalyzed C-C bond formation. researchgate.net Gold(I) complexes have also been reported to catalyze Sonogashira coupling reactions. researchgate.netnih.govsynarchive.comyoutube.comwikipedia.orgorganic-chemistry.org

Homogeneous and Heterogeneous Catalysis with Gold(III) Bromo-Complexes

Gold(III) bromo-complexes are versatile catalysts that can be employed in both homogeneous and heterogeneous systems. The choice between these two modes of catalysis depends on the specific reaction, desired selectivity, and the need for catalyst recovery and reuse. organic-chemistry.org

Catalyst Design and Immobilization Strategies

Heterogeneous catalysis offers significant advantages in terms of catalyst separation and recycling. psu.eduresearchgate.net Various strategies have been developed to immobilize gold catalysts, including those derived from tetrabromoaurate(III). Gold nanoparticles (AuNPs), often stabilized by polymers like polyvinylpyrrolidone (B124986) (PVP) or cetyltrimethylammonium bromide (CTAB), can be deposited onto solid supports. mdpi.com

Inorganic materials such as nanocrystalline cerium(IV) oxide (CeO₂) and zirconium(IV) oxide (ZrO₂) have proven to be effective supports for stabilizing charged gold species. researchgate.net These supported catalysts have shown high activity in one-pot, three-component coupling reactions to produce propargylamines and indoles. researchgate.net The interaction between the gold species and the support is crucial, as it can influence the electronic properties and, consequently, the catalytic activity of the gold center. mdpi.com For instance, it has been proposed that support-stabilized Au(III) species are the active catalysts in certain reactions, following an Au(I)/Au(III) catalytic cycle similar to homogeneous processes. researchgate.net

Another approach involves the immobilization of pre-formed gold complexes. For example, a Au(III) Schiff base complex has been immobilized and used for the heterogeneous gas-phase hydrogenation of propene and propyne. researchgate.net Polymer-immobilized gold catalysts have also been developed for oxidative carbonylation reactions, demonstrating high activity and selectivity. youtube.com These strategies aim to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of molecular catalysts with the practical benefits of solid catalysts. researchgate.netresearchgate.netchemistryworld.com

Comparative Catalytic Activity with Chloro-Analogues

The nature of the halide ligand in Au(III) complexes significantly impacts their stability and catalytic activity. Theoretical and experimental studies indicate that the stability of gold(III) halide complexes follows the order: [AuF₄]⁻ > [AuCl₄]⁻ > [AuBr₄]⁻ > [AuI₄]⁻. researchgate.net This trend, which is influenced by the electronegativity and π-bonding ability of the halide, suggests that the less stable tetrabromoaurate(III) anion may be more reactive and thus a more active catalyst precursor than its tetrachloroaurate(III) counterpart. researchgate.net

In the context of Lewis acidity, which is a key driver of catalytic activity, AuCl₃ has been shown to be a superior catalyst for the bromination of aromatic compounds with N-bromosuccinimide (NBS) compared to other strong Lewis acids like FeCl₃, FeBr₃, and AlCl₃. yinshai.com This superior performance suggests a unique mode of activation by the gold(III) center. A kinetic isotope effect study for the AuCl₃-catalyzed bromination of benzene (B151609) yielded a kH/kD value of 1.66, which differs from the values obtained with other Lewis acids (0.91–1.13), indicating a distinct mechanistic pathway for the gold catalyst. yinshai.com

A theoretical study comparing the Lewis acidity of AuCl and AuCl₃ complexes with various Lewis bases provides further insight into the effect of the oxidation state on reactivity. bohrium.combibliotekanauki.pl While this study focuses on chlorides, the principles can be extended to bromides. The lower stability of the Au-Br bond compared to the Au-Cl bond would likely lead to a more accessible and reactive gold center in the bromo-complex, potentially resulting in higher catalytic activity under certain conditions. However, the increased propensity for reduction of the Au(III) center in bromo-complexes can also be a competing factor. imim.plresearchgate.netnih.gov

The following table presents a comparison of properties and catalytic behavior between gold(III) bromo- and chloro-complexes.

| Feature | Gold(III) Bromo-Complexes (e.g., [AuBr₄]⁻) | Gold(III) Chloro-Complexes (e.g., [AuCl₄]⁻) | Ref. |

| Relative Stability | Less stable | More stable | researchgate.net |

| Lewis Acidity | Expected to be a strong Lewis acid | Strong Lewis acid, shown to be more effective than FeX₃ in certain reactions | rsc.orgyinshai.comresearchgate.net |

| Redox Potential | More easily reduced to Au(I) or Au(0) | More resistant to reduction | imim.plresearchgate.netnih.gov |

| Catalytic Activity | Potentially more active due to lower stability | Highly active, extensively studied catalyst | rsc.orgyinshai.com |

Mechanistic Pathways in Gold(III) Catalysis

The catalytic cycles involving gold(III) complexes are diverse and depend on the specific reaction and substrates. A predominant mechanistic feature is the Lewis acidic activation of unsaturated bonds. rsc.orgresearchgate.net The gold(III) center coordinates to an alkyne or alkene, increasing its electrophilicity and rendering it susceptible to attack by a nucleophile. nih.govresearchgate.net

In addition to Lewis acid catalysis, redox cycles involving Au(I)/Au(III) are increasingly recognized as important mechanistic pathways, particularly in cross-coupling reactions. nih.govbohrium.com In these cycles, a Au(I) species can be oxidized to a catalytically active Au(III) intermediate. For example, in the oxidative oxyarylation of alkenes, a gold(I) bromide precursor is thought to be oxidized to a cationic Au(III) species which then activates the alkene. bohrium.com The subsequent steps involve oxyauration of the double bond followed by C-C bond formation. bohrium.com

Proposed Catalytic Cycles (e.g., oxidative addition/reductive elimination)

While specific, detailed catalytic cycles for reactions employing Sodium Tetrabromoaurate(III) Dihydrate are not extensively documented in dedicated studies of this particular salt, the general mechanisms for Au(I)/Au(III) redox catalysis provide a foundational model. These cycles are crucial for understanding cross-coupling and 1,2-difunctionalization reactions. A typical cycle may commence with the Au(III) species, which can be generated from a Au(I) precursor via oxidative addition.

In the context of gold catalysis, reductive elimination is a key step for the formation of new chemical bonds. For instance, the reductive elimination of carbon-carbon bonds, a process that is often slow in other transition metal complexes, has been observed to be remarkably fast from certain Au(III) centers. This rapid bond formation is a critical factor in the efficiency of many gold-catalyzed reactions.

Identification of Key Intermediates

In reactions involving gold(III) catalysts, key intermediates can include gold-substrate π-complexes, which activate unsaturated bonds towards nucleophilic attack. Following nucleophilic addition, organogold(III) intermediates are formed. The subsequent transformation of these intermediates, potentially through reductive elimination, leads to the final product and regeneration of the active catalytic species. For instance, in the oxidation of sulfides, the active species derived from gold(III) halides have been investigated to understand the mechanistic aspects of the reaction.

Enantioselective and Stereoselective Catalysis

The development of asymmetric catalytic transformations is a paramount goal in modern organic synthesis, enabling the selective production of a single enantiomer of a chiral molecule. The square planar geometry of gold(III) complexes makes them particularly promising candidates for asymmetric catalysis, as the defined spatial arrangement of ligands around the metal center can effectively transfer chiral information to the substrate.

Chiral Ligand Design for Asymmetric Transformations

The design of chiral ligands is central to achieving high levels of enantioselectivity in metal-catalyzed reactions. For gold(III) catalysis, several classes of chiral ligands have been developed and have shown considerable success.

Chiral N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a versatile class of ligands in gold catalysis. Their strong σ-donating ability and the steric bulk of the substituents on the nitrogen atoms can be readily tuned to create a well-defined chiral pocket around the gold center. This allows for effective stereochemical control during the catalytic transformation. The synthesis of chiral NHC gold(I) and gold(III) complexes has been a focus of research, leading to catalysts capable of inducing high enantioselectivity in various reactions. nih.gov

Chiral Phosphine (B1218219) Ligands: Chiral phosphines, particularly bidentate and monodentate variants, have a long and successful history in asymmetric catalysis. In the context of gold(III) catalysis, the electronic and steric properties of phosphine ligands can be finely adjusted to influence both the reactivity and selectivity of the catalyst. The development of bifunctional phosphine ligands, which contain an additional functional group capable of interacting with the substrate, represents an advanced strategy to enhance enantiocontrol.

The following table provides an overview of representative chiral ligands used in gold catalysis:

| Ligand Type | Abbreviation/Name | Key Features |

| N-Heterocyclic Carbene | NHC | Strong σ-donors, tunable steric and electronic properties. |

| Bisphosphine | BINAP | C2-symmetric, provides a rigid chiral environment. |

| Monophosphine | MOP | P-chiral or bear chiral backbones. |

| Phosphoramidite | Readily synthesized and modular. |

Efficiency and Selectivity Enhancement

The efficiency and selectivity of catalytic systems are critical for their practical application. In the context of this compound, while specific data is sparse, general strategies for enhancing gold-catalyzed reactions are applicable.

The choice of solvent, temperature, and additives can have a profound impact on the outcome of a reaction. For instance, in the gold(III)-catalyzed synthesis of 1,5-benzodiazepine and quinoxaline (B1680401) derivatives, the use of Sodium Tetrachloroaurate(III) Dihydrate, a related gold(III) salt, demonstrated high efficiency under mild conditions.

Furthermore, the development of well-defined, single-component catalysts is a key area of research aimed at improving reproducibility and understanding structure-activity relationships. By designing catalysts with specific ligand architectures, it is possible to optimize both the rate of the reaction and the stereochemical outcome. For example, the use of specifically designed chiral ligands has enabled highly enantioselective transformations that were previously challenging.

The following table summarizes the impact of ligand design on the efficiency and selectivity of gold-catalyzed reactions based on general findings in the field:

| Ligand Design Strategy | Impact on Efficiency | Impact on Selectivity |

| Steric Bulk | Can increase turnover frequency by promoting product dissociation. | Can create a more defined chiral pocket, leading to higher enantioselectivity. |

| Electronic Properties | Electron-donating ligands can stabilize the catalyst; electron-withdrawing ligands can enhance the Lewis acidity of the gold center. | Can influence the electronic nature of key intermediates, affecting stereodifferentiation. |

| Bifunctionality | Can provide secondary interactions with the substrate, accelerating the reaction and enhancing organization in the transition state. | Can lead to highly organized transition states, resulting in superior enantiocontrol. |

Applications in Advanced Materials Science and Nanomaterial Synthesis

Precursor Role in Gold Nanoparticle (AuNP) Synthesis

Sodium tetrabromoaurate(III) is a gold(III) salt that can be used as a source of Au³⁺ ions for the fabrication of gold nanoparticles (AuNPs). In this capacity, it functions similarly to the more conventionally used hydrogen tetrachloroaurate (B171879) (HAuCl₄). mdpi.com The synthesis process involves the reduction of Au³⁺ ions from the precursor to metallic gold (Au⁰), which then nucleate and grow into nanoparticles. mdpi.comresearchgate.net The bromide ligands in the precursor can influence the reaction kinetics and the final nanoparticle characteristics compared to their chloride counterparts.

The synthesis of AuNPs from a gold precursor is typically achieved through chemical reduction methods that allow for control over the final particle characteristics. nanocon.eu One of the most established and widely used techniques is the Turkevich method, which involves the reduction of a gold(III) salt by a weak reducing agent, most commonly sodium citrate (B86180), in a heated aqueous solution. nih.govnanopartz.com

Initially developed in 1951, the Turkevich method typically uses hydrogen tetrachloroaurate (HAuCl₄) as the gold precursor. researchgate.netacs.org However, the fundamental principles can be applied using sodium tetrabromoaurate(III) as the Au³⁺ source. In this process, the citrate serves a dual role: it reduces the gold ions to form elemental gold atoms and also acts as a capping agent, adsorbing to the nanoparticle surface to provide electrostatic stabilization and prevent aggregation. nanopartz.comresearchgate.net The reaction is sensitive to several parameters, including temperature, pH, and the molar ratio of the citrate to the gold precursor. nih.govnanopartz.comnih.gov

| Reduction Method | Typical Gold Precursor | Reducing/Capping Agent | Key Characteristics |

| Turkevich Method | Hydrogen Tetrachloroaurate (HAuCl₄) or Sodium Tetrabromoaurate(III) | Sodium Citrate | Simple, reproducible for spherical nanoparticles (10-30 nm), size controlled by citrate-to-gold ratio. nih.govnanopartz.com |

| Brust-Schiffrin Method | Hydrogen Tetrachloroaurate (HAuCl₄) | Sodium Borohydride (NaBH₄) / Thiol | Produces smaller, highly stable thiolate-stabilized nanoparticles (<5 nm). qub.ac.uk |

| Ascorbic Acid Reduction | Gold(III) Chloride Complex Ions | Ascorbic Acid | Can produce various morphologies depending on conditions; autocatalytic reduction of Au(I) is a key step. researchgate.net |

The characteristics of the gold precursor, including the nature of its ligands (e.g., bromide vs. chloride), and the reaction conditions collectively determine the final morphology and size distribution of the synthesized AuNPs.

Several key parameters influence the outcome of AuNP synthesis:

Molar Ratio of Reagents : In the Turkevich method, the size of the AuNPs can be controlled by adjusting the molar ratio of the sodium citrate to the gold precursor. nih.gov Generally, a higher concentration of citrate leads to the formation of smaller nanoparticles due to a faster nucleation rate. nanopartz.com

Temperature : The reaction temperature affects the kinetics of both the reduction and nucleation steps. nih.govnanopartz.com Consistent and uniform heating is essential for producing nanoparticles with a narrow size distribution. nih.gov

pH of the Solution : The pH of the reaction medium influences the rate of nucleation and the stability of the resulting nanoparticles. nanopartz.comnih.gov For instance, the oxidation of citrate, which leads to the formation of gold nuclei, is pH-dependent. nih.gov

Precursor Concentration : The initial concentration of the gold salt affects the final size of the nanoparticles. nih.gov